6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride is a heterocyclic compound with significant implications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 179.15 g/mol. This compound is recognized for its role as an intermediate in the synthesis of various pharmaceuticals, including Afatinib dimaleate, a drug used in cancer treatment. The compound's structure features a quinazolinone core, which is pivotal in its biological activity.
The synthesis of 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride typically involves several chemical reactions. A notable method includes the substitution reaction with (S)-3-hydroxytetrahydrofuran, which introduces a chiral center necessary for further transformations into complex drug molecules like Afatinib .
The synthesis may also utilize starting materials such as anthranilic acid or isatoic anhydride, which undergo cyclization to form the quinazolinone structure. The general synthetic route can be summarized as follows:
These steps highlight the importance of careful selection of reagents and conditions to ensure high yields and purity of the final product.
The molecular structure of 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride can be represented by its InChI key: QWHMKSRMYPVROB-UHFFFAOYSA-N, which provides insight into its three-dimensional configuration. The canonical SMILES notation is C1=C2C(=CC(=C1N)F)N=CNC2=O
, indicating the arrangement of atoms within the molecule.
Key structural features include:
These structural elements are crucial for the compound's biological activity and interaction with target proteins.
6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride can participate in various chemical reactions due to its functional groups. For instance:
These reactions are essential for modifying the compound to develop new pharmacological agents.
The mechanism of action for compounds derived from 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride often involves inhibition of specific enzymes or receptors in cancer cells. For example, derivatives have been shown to inhibit phosphoinositide 3-kinase and histone deacetylases, which are critical pathways in cancer progression .
The interaction typically involves binding to active sites on target proteins, leading to altered cellular signaling pathways that inhibit tumor growth or induce apoptosis.
6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride exhibits specific physical properties:
Chemical properties include:
These properties influence its handling during synthesis and application in research.
This compound serves multiple roles in scientific research:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: